N-methyl-2,5-dihydro-1H-pyrrole-2-carboxamide hydrochloride
Description
N-methyl-2,5-dihydro-1H-pyrrole-2-carboxamide hydrochloride: is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a pyrrole ring, which is a five-membered heterocyclic structure containing one nitrogen atom
Properties
CAS No. |
2742652-45-3 |
|---|---|
Molecular Formula |
C6H11ClN2O |
Molecular Weight |
162.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2,5-dihydro-1H-pyrrole-2-carboxamide hydrochloride typically involves the following steps:
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Formation of the Pyrrole Ring: : The initial step involves the cyclization of a suitable precursor to form the pyrrole ring. This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
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N-Methylation: : The pyrrole ring is then subjected to N-methylation. This can be done using methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃) to introduce the methyl group at the nitrogen atom.
-
Carboxamide Formation:
-
Hydrochloride Formation: : Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : N-methyl-2,5-dihydro-1H-pyrrole-2-carboxamide hydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂), leading to the formation of corresponding pyrrole-2-carboxylic acid derivatives.
-
Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), which can convert the carboxamide group to an amine.
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Substitution: : The compound can undergo nucleophilic substitution reactions, where the carboxamide group can be replaced by other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, alcohols, under basic or acidic conditions
Major Products Formed
Oxidation: Pyrrole-2-carboxylic acid derivatives
Reduction: Corresponding amines
Substitution: Various substituted pyrrole derivatives
Scientific Research Applications
Chemistry
In chemistry, N-methyl-2,5-dihydro-1H-pyrrole-2-carboxamide hydrochloride is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine
In biological and medical research, this compound is studied for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific biological pathways. Its ability to interact with biological molecules makes it a candidate for further investigation in drug discovery.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups allow for its incorporation into polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of N-methyl-2,5-dihydro-1H-pyrrole-2-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid
- N-methyl-2,5-dihydro-1H-pyrrole-2-carboxamide
- 2,5-dihydro-1H-pyrrole-2-carboxamide hydrochloride
Uniqueness
N-methyl-2,5-dihydro-1H-pyrrole-2-carboxamide hydrochloride is unique due to the presence of both the N-methyl and carboxamide groups, which confer specific chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and interactions with biological targets, making it a distinct entity in research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
